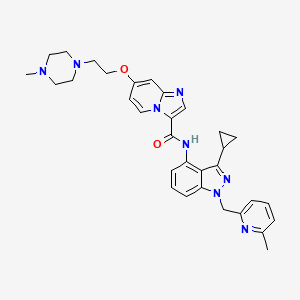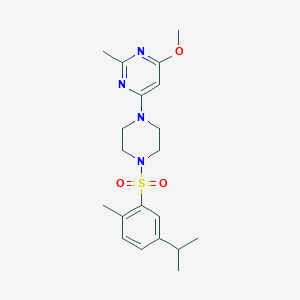![molecular formula C21H21N3O3S B2465926 4-Methoxy-3-[[5-(3-methoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzaldehyde CAS No. 1825484-32-9](/img/structure/B2465926.png)
4-Methoxy-3-[[5-(3-methoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of benzaldehyde, which is an aromatic aldehyde with a methoxy group (-OCH3) and a complex substituent attached to the benzene ring. The complex substituent includes a 1,2,4-triazole ring, which is a type of heterocyclic compound .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzene ring provides a planar, aromatic base for the molecule, while the methoxy groups, prop-2-enyl group, and triazole ring add complexity to the structure .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups like the aldehyde and methoxy groups would likely make this compound somewhat polar, affecting properties like solubility and melting/boiling points .Aplicaciones Científicas De Investigación
Solid Phase Organic Synthesis Applications
Secondary amide-based linkers, including electron-rich benzaldehyde derivatives like 4-hydroxybenzaldehyde and 2-methoxy-4-hydroxybenzaldehyde, have been investigated for their utility in solid phase organic synthesis (SPS). These linkers facilitate the synthesis of benzylic secondary amines, which can be further derivatized into ureas, sulfonamides, aryl amides, and alkyl amides. The final products can be cleaved from the support with high purity and yield, indicating potential for diverse chemical synthesis applications (Swayze, 1997).
Oxidation Mechanisms and Oxygen Transfer Reactions
The oxidation of methoxy substituted benzyl phenyl sulfides, including compounds similar in structure to the one , has been used to differentiate between oxidants that react via single electron transfer and those that react via direct oxygen atom transfer. This research elucidates the underlying mechanisms of oxidation reactions, which can be crucial for designing novel oxidation processes and understanding the stability of methoxy-substituted compounds (Lai, Lepage, & Lee, 2002).
Bioactivity Studies and Drug Design
New 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides were synthesized from substituted benzaldehydes and tested for their cytotoxicity, tumor specificity, and potential as carbonic anhydrase inhibitors. The findings from such studies can inform the development of new drugs with enhanced therapeutic profiles, especially in cancer treatment (Gul et al., 2016).
Mecanismo De Acción
Direcciones Futuras
The future directions for a compound like this would depend on its intended use. For example, if it’s a pharmaceutical, future research might focus on improving its efficacy or reducing side effects. If it’s a material for industrial use, research might focus on improving its physical properties or finding new applications .
Propiedades
IUPAC Name |
4-methoxy-3-[[5-(3-methoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-4-10-24-20(16-6-5-7-18(12-16)26-2)22-23-21(24)28-14-17-11-15(13-25)8-9-19(17)27-3/h4-9,11-13H,1,10,14H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFNEGYCIJKGFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)CSC2=NN=C(N2CC=C)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3-[[5-(3-methoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyanocyclohexyl)-2-(2-{4-[2-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}pyrrolidin-1-yl)acetamide](/img/structure/B2465843.png)


![(E)-2-(2-cyano-3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2465848.png)


![N-{[1-hydroxy-3-(trifluoromethyl)cyclohexyl]methyl}prop-2-enamide](/img/structure/B2465851.png)
![Tert-butyl N-[[(1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl]methyl]carbamate;hydrochloride](/img/structure/B2465852.png)
![3-Phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2465853.png)

![4-ethyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2465861.png)

![2-(3-{4-[(1H-indazol-5-yl)imino]-1,4-dihydropyrimidin-2-yl}phenoxy)-N-(propan-2-yl)acetamide](/img/structure/B2465864.png)
![N-benzyl-3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-1H-pyrazole-5-carboxamide](/img/structure/B2465866.png)